molecular formula C15H21F9N2O2 B14619890 N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide CAS No. 60934-65-8

N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide

Cat. No.: B14619890
CAS No.: 60934-65-8
M. Wt: 432.32 g/mol
InChI Key: IMYRIDTYGNJLRR-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide typically involves the reaction of a heptanediamide precursor with ethylating agents and fluorinating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of ethyl and fluorine groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially or fully defluorinated products.

    Substitution: The ethyl and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially defluorinated amides.

Scientific Research Applications

N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-hexafluoroheptanediamide
  • N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-pentafluoroheptanediamide

Uniqueness

N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher thermal stability, increased resistance to chemical degradation, and unique interactions with biological targets.

Properties

CAS No.

60934-65-8

Molecular Formula

C15H21F9N2O2

Molecular Weight

432.32 g/mol

IUPAC Name

N,N,N',N'-tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide

InChI

InChI=1S/C15H21F9N2O2/c1-5-25(6-2)10(27)9(16)12(17,18)14(21,22)15(23,24)13(19,20)11(28)26(7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

IMYRIDTYGNJLRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C(C(C(C(=O)N(CC)CC)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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